molecular formula C14H12ClN3O2 B1265986 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide CAS No. 100278-52-2

4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide

Cat. No. B1265986
CAS RN: 100278-52-2
M. Wt: 289.71 g/mol
InChI Key: NIQLRARIYNRGCQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide is a chemical compound with the molecular formula C14H12ClN3O2. It contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 N hydrazine .


Synthesis Analysis

The synthesis of benzamide derivatives, such as 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide consists of 32 atoms, including 12 Hydrogen atoms, 14 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .


Chemical Reactions Analysis

The 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide molecule contains a total of 33 bond(s). There are 21 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic) and 1 N hydrazine(s) .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide is 289.72 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Proteomics Research

4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide: is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, particularly in the identification and quantification of proteins and their modifications. The compound’s ability to react with various protein substrates makes it a valuable tool for probing proteomic complexities .

Agriculture

While specific applications in agriculture are not directly mentioned, compounds like 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide could potentially be used in the synthesis of agrochemicals or as a reference material in the development of new pesticides or herbicides, given its biochemical activity .

Material Science

The compound’s properties may be explored in material science for the development of novel materials with specific biochemical interactions. It could be used in the creation of sensors or coatings that respond to biological stimuli .

Environmental Science

In environmental science, 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide might be used in the detection and analysis of environmental pollutants. Its reactivity with certain chemicals can help in monitoring and studying environmental contaminants .

Biochemistry

This compound is a significant biochemical for research, particularly in enzymatic and substrate studies. It can be used to investigate enzyme kinetics and mechanisms, as well as in the design of enzyme inhibitors .

Pharmacology

In pharmacology, 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is likely to be used in the study of drug-receptor interactions. It may serve as a molecular tool to understand the pharmacodynamics of various drugs and aid in the development of new therapeutic agents .

properties

IUPAC Name

4-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQLRARIYNRGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143082
Record name 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide

CAS RN

100278-52-2
Record name 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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